molecular formula C17H19FN4O5S B2597075 N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide CAS No. 899961-80-9

N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide

Cat. No.: B2597075
CAS No.: 899961-80-9
M. Wt: 410.42
InChI Key: GRZYZBSYLGDAQZ-UHFFFAOYSA-N
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Description

N'-[2-(4-Fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide (CAS RN: 899961-80-9) is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 4-fluorophenyl group at position 2 and a 5,5-dioxo (sulfone) moiety. The ethanediamide (oxalamide) linker connects the thienopyrazol system to a 3-methoxypropyl chain. Key structural attributes include:

  • Molecular Formula: C₁₉H₂₀FN₄O₅S (calculated from IUPAC name) .
  • Molecular Weight: Not explicitly stated in evidence, but estimated via compositional analysis.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O5S/c1-27-8-2-7-19-16(23)17(24)20-15-13-9-28(25,26)10-14(13)21-22(15)12-5-3-11(18)4-6-12/h3-6H,2,7-10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZYZBSYLGDAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 4-fluorophenyl and 3-methoxypropyl groups. Common reagents used in these reactions include fluorobenzene derivatives, thionyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial for maintaining consistency and efficiency. Purification methods, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.

Scientific Research Applications

N’-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, including organic semiconductors and photovoltaic cells.

    Biological Research: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N’-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play critical roles in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional motifs with agrochemicals and pharmaceuticals, as highlighted in . Below is a structural and functional comparison:

Table 1: Structural and Functional Comparison

Compound Name (CAS/RN) Core Structure Key Substituents Functional Group Similarities Primary Use (if known)
Target Compound (899961-80-9) Thieno[3,4-c]pyrazol 4-Fluorophenyl, 3-methoxypropyl, sulfone Sulfone, fluorinated aryl, methoxy Unknown (research compound)
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide) Triazolo[1,5-a]pyrimidine 2,6-Difluorophenyl, sulfonamide Fluorinated aryl, sulfonamide Herbicide (pesticide)
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinyl acetamide 2,6-Dimethylphenyl, methoxy, oxazolidinyl Methoxy, acetamide linker Fungicide

Key Observations:

Fluorinated Aryl Groups : The target compound’s 4-fluorophenyl group parallels flumetsulam’s 2,6-difluorophenyl moiety, which is critical in agrochemicals for enhancing binding affinity and metabolic stability .

Methoxy/Alkoxy Chains : The 3-methoxypropyl chain in the target compound resembles oxadixyl’s methoxy group, which may improve solubility or membrane permeability .

Research Implications and Limitations

  • Structural Insights : Tools like SHELX () and ORTEP-3 () enable precise determination of bond lengths and angles, aiding in comparative conformational studies. For instance, the sulfone group’s geometry in the target compound could be contrasted with sulfonamides in flumetsulam.
  • Functional Gaps: No direct pharmacological or agrochemical data exists for the target compound in the provided evidence.
  • Synthetic Challenges: The thieno[3,4-c]pyrazol core is less common than triazolo or oxazolidinyl systems, suggesting unique reactivity or stability profiles .

Biological Activity

N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thieno[3,4-c]pyrazole core and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19FN4O4SC_{18}H_{19}FN_{4}O_{4}S, with a molecular weight of 406.4 g/mol. The structure includes:

  • A thieno[3,4-c]pyrazole moiety, which is known for its pharmacological properties.
  • A 4-fluorophenyl group that may enhance biological activity through electronic effects.
  • An ethanediamide functional group that could facilitate interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing thieno[3,4-c]pyrazole structures exhibit various biological activities, including:

  • Antitumor properties
  • Antimicrobial effects
  • Anti-inflammatory activities

Antitumor Activity

Studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit cancer cell proliferation. For instance:

  • A derivative similar to the compound under discussion demonstrated effective inhibition of tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .

Antimicrobial Effects

The compound's potential as an antimicrobial agent has been explored:

  • In vitro tests indicated significant activity against various bacterial strains. The presence of the fluorine atom in the structure might enhance its lipophilicity, improving membrane penetration and thus antimicrobial efficacy .

Anti-inflammatory Properties

The anti-inflammatory potential of thieno[3,4-c]pyrazole derivatives has been documented:

  • Compounds in this class have been shown to reduce pro-inflammatory cytokine production in cell cultures. This suggests a mechanism through which these compounds could be developed for conditions like arthritis or other inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation; apoptosis induction
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction in cytokine levels; modulation of immune response

Case Study: Antitumor Efficacy

A specific study evaluated the antitumor effects of a related thieno[3,4-c]pyrazole derivative on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers. This study highlights the potential for developing targeted therapies based on structural modifications of thieno[3,4-c]pyrazoles .

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